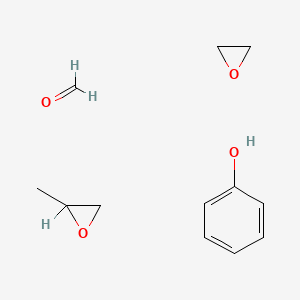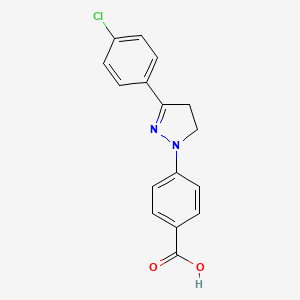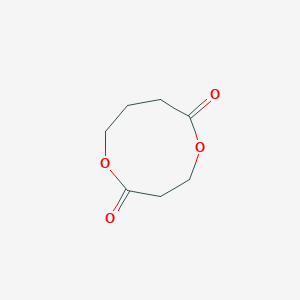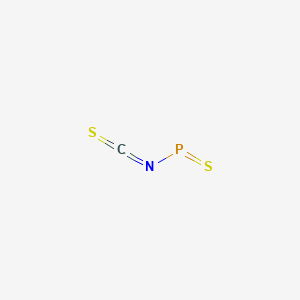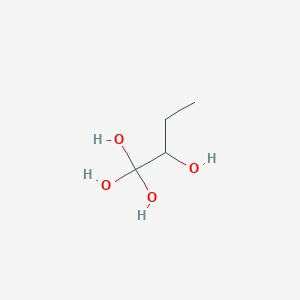
2,3,4-Tri-tert-butylcyclopenta-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Tri-tert-butylcyclopenta-2,4-dien-1-one is an organic compound known for its unique structure and properties. It belongs to the class of cyclopentadienones, which are characterized by a five-membered ring with alternating double bonds and a ketone group. The presence of three tert-butyl groups at positions 2, 3, and 4 of the ring adds significant steric hindrance, making this compound particularly interesting for various chemical applications.
Vorbereitungsmethoden
The synthesis of 2,3,4-Tri-tert-butylcyclopenta-2,4-dien-1-one typically involves the Diels-Alder reaction, a well-known method for constructing cyclohexene derivatives. The reaction involves the cycloaddition of a diene and a dienophile under controlled conditions. For this compound, the diene is usually a substituted butadiene, and the dienophile is a suitable ketone or aldehyde. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
2,3,4-Tri-tert-butylcyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,3,4-Tri-tert-butylcyclopenta-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules, including dendrimers and other polymers.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme interactions and other biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Industry: It is used in the production of advanced materials, including catalysts and nanocomposites.
Wirkmechanismus
The mechanism by which 2,3,4-Tri-tert-butylcyclopenta-2,4-dien-1-one exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in electron transfer reactions, making it a potent oxidizing or reducing agent. It can also form stable complexes with metal ions, which are crucial for its catalytic activity. The pathways involved in its action depend on the specific application and the environment in which it is used.
Vergleich Mit ähnlichen Verbindungen
2,3,4-Tri-tert-butylcyclopenta-2,4-dien-1-one can be compared with other cyclopentadienones, such as tetraphenylcyclopentadienone and 3,4-bis(4-(phenylethynyl)phenyl)-2,5-di(pyridin-2-yl)cyclopenta-2,4-dien-1-one . These compounds share a similar core structure but differ in their substituents, which significantly impact their chemical properties and applications. The presence of tert-butyl groups in this compound provides unique steric and electronic effects, making it distinct from its analogs.
Eigenschaften
CAS-Nummer |
36319-94-5 |
|---|---|
Molekularformel |
C17H28O |
Molekulargewicht |
248.4 g/mol |
IUPAC-Name |
2,3,4-tritert-butylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C17H28O/c1-15(2,3)11-10-12(18)14(17(7,8)9)13(11)16(4,5)6/h10H,1-9H3 |
InChI-Schlüssel |
NQQDBWQYTYZMSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=O)C(=C1C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


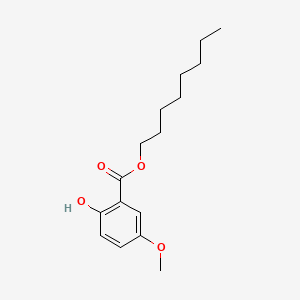
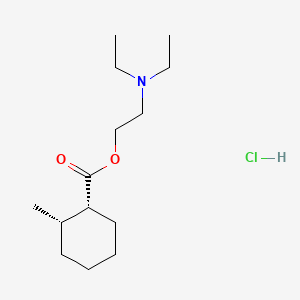
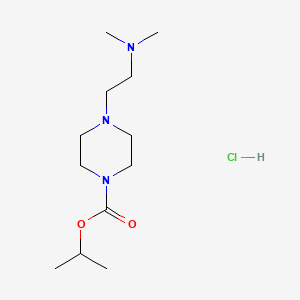
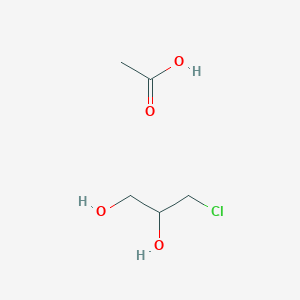
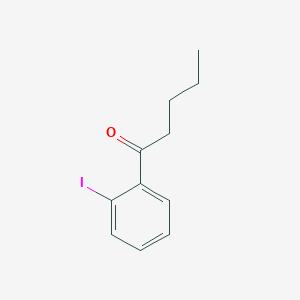
![Bicyclo[4.2.1]nona-2,4,7-trien-9-one](/img/structure/B14685270.png)
![3,3-Bis(2-methoxyphenyl)-3H-naphtho[2,1-b]pyran](/img/structure/B14685278.png)
